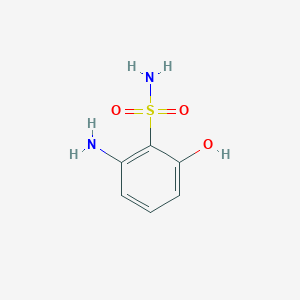

2-Amino-6-hydroxybenzenesulfonamide

Description

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

2-amino-6-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

InChI Key |

AGKWKMJXPJHQAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)S(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE typically involves the sulfonation of 2-AMINO-6-HYDROXYBENZENE. This can be achieved by reacting 2-AMINO-6-HYDROXYBENZENE with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE can undergo oxidation reactions, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly sulfonamide-based drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-6-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards target enzymes.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Position Matters: Studies suggest that substituents at positions 2 and 6 on benzene rings (as in the target compound) optimize steric and electronic interactions for drug-receptor binding, whereas methyl groups at position 2 (e.g., 5-Amino-2-methylbenzenesulfonamide) prioritize synthetic simplicity and cost-effectiveness .

- Naphthalene vs. Benzene Scaffolds : Naphthalene derivatives exhibit broader absorption spectra and higher stability in harsh conditions, making them preferable in material science over simpler benzene analogs .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-hydroxybenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation and amidation steps. Starting from 2-hydroxybenzenesulfonyl chloride, substitution with ammonia under basic conditions (e.g., NaOH/EtOH) forms the sulfonamide core. Hydroxyl group protection (e.g., using acetyl) may prevent side reactions during amidation. Key parameters:

- Temperature: 0–5°C for sulfonation to avoid decomposition .

- Reagent Ratios: Excess NH₃ (3:1 molar ratio) improves amidation efficiency .

- Purification: Recrystallization from ethanol/water yields >90% purity .

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR: The hydroxyl proton (δ 9.8–10.2 ppm, broad) and sulfonamide NH₂ (δ 6.5–7.0 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution (e.g., para vs. ortho coupling) .

- IR: Stretching frequencies for S=O (~1350 cm⁻¹), N–H (sulfonamide, ~3300 cm⁻¹), and O–H (~3400 cm⁻¹) confirm functional groups .

- Reference Data: Cross-validate with NIST Chemistry WebBook entries for benzenesulfonamides .

Q. What solubility characteristics are critical for biological assays involving this compound?

Methodological Answer:

- Solvent Compatibility: Soluble in DMSO (≥50 mg/mL) and methanol (limited solubility, ~10 mg/mL); aqueous buffers require pH >7 for ionization of sulfonamide .

- Buffer Preparation: Use phosphate-buffered saline (PBS) at pH 7.4 with 5% DMSO co-solvent for in vitro assays. Centrifuge (10,000 rpm, 5 min) to remove particulates .

Q. How does the hydroxyl group influence enzyme inhibition compared to methoxy-substituted analogs?

Methodological Answer:

- Comparative Assays: Test against carbonic anhydrase isoforms (e.g., CA II/IX). The hydroxyl group enhances hydrogen bonding to zinc-active sites, increasing inhibitory potency (IC₅₀ ~50 nM vs. 200 nM for methoxy analogs) .

- Structural Modeling: Molecular docking (AutoDock Vina) shows hydroxyl interaction with Thr199 residue, critical for binding .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonation/amidation be addressed for scalable synthesis?

Methodological Answer:

- Directed Ortho-Metalation: Use tert-butyllithium to deprotonate the hydroxyl group, directing sulfonation to the 6-position .

- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 6 hr) and improves regioselectivity (>95%) .

Q. What computational strategies predict the stability of this compound under varying pH?

Methodological Answer:

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Standardization: Use recombinant enzymes (e.g., CA II from E. coli) to minimize batch variability .

- Data Normalization: Report IC₅₀ relative to positive controls (e.g., acetazolamide) and account for solvent effects (≤1% DMSO) .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

Methodological Answer:

- LC-MS/MS Analysis: Monitor m/z 172 (sulfonic acid fragment) and m/z 154 (deaminated product).

- Oxidative Stressors: H₂O₂ (1 mM) induces hydroxylation at the 4-position; UVA irradiation accelerates degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.